1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide
Description
1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a phenoxypyrimidinyl group, a trifluoromethylbenzyl moiety, and a piperidinecarboxamide framework
Properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)20-9-5-4-6-18(20)15-28-23(32)17-10-12-31(13-11-17)21-14-22(30-16-29-21)33-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGYUMGERUUQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenoxypyrimidinyl core This can be achieved through the reaction of phenol with a suitable pyrimidinyl derivative under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Piperidine Core Formation
The piperidine ring is typically synthesized via:
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Hydrogenation of pyridine derivatives : Reduction of pyridine to piperidine using catalysts like Pd/C or Pt under high pressure.
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Cyclization of amino alcohols : Reaction of amines with ketones or aldehydes to form cyclic aminals.
Phenoxy-Pyrimidine Coupling
The 6-phenoxypyrimidin-4-yl group is introduced through:
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Nucleophilic aromatic substitution : Substitution of halogens on pyrimidine with phenoxide ions.
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Cross-coupling reactions : Use of palladium-catalyzed couplings (e.g., Suzuki) for aryl-aryl bond formation .
Amide Bond Formation
The carboxamide group is formed via:
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HATU-mediated coupling : Activation of carboxylic acids with HATU and coupling to amines .
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Hydroboration-oxidation : Selective oxidation of alkenes to alcohols, followed by functionalization .
Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Piperidine synthesis | Pd/C, H₂ (high pressure) | Piperidine ring formation |
| Phenoxy-pyrimidine coupling | K₂CO₃, DMF | Nucleophilic aromatic substitution |
| Amide formation | HATU, DIPEA | Activation and coupling of carboxylic acid |
| Cross-coupling | Pd(PPh₃)₄, NaOH, TBAT | Suzuki coupling for benzyl substitution |
Research Findings
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Synthetic Efficiency : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent) to optimize yield and purity.
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Functional Group Sensitivity : The carboxamide group participates in hydrogen bonding, influencing stability and reactivity.
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Structure-Activity Relationships (SAR) : Substitution patterns (e.g., trifluoromethyl groups) significantly impact biological activity, as seen in analogous compounds .
Stability and Reactivity
The compound’s stability is influenced by:
Scientific Research Applications
Recent studies have highlighted the biological activity of this compound, particularly its anticancer and antimicrobial properties:
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer effects. For instance, the synthesized derivatives showed moderate activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations ranging from 5 to 10 µg/mL. These activities are often compared to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Effects : The compound has also been evaluated for its efficacy against fungal pathogens. In vitro tests demonstrated antifungal activity against species such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides .
Scientific Research Applications
- Medicinal Chemistry : The compound's unique structure allows it to serve as a lead compound for the development of new drugs targeting specific diseases, particularly cancers and infectious diseases. Its synthesis involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization to enhance biological activity .
- Agricultural Chemistry : Given its antifungal properties, this compound could be explored as a potential agricultural fungicide. The ability to inhibit fungal growth makes it suitable for protecting crops from various plant pathogens.
- Pharmacological Studies : The exploration of this compound's mechanism of action can lead to insights into how similar compounds can be designed for improved efficacy and reduced side effects in therapeutic applications.
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- A study published in Frontiers in Chemistry detailed the synthesis of various trifluoromethyl pyrimidine derivatives, including this compound, assessing their antifungal and anticancer activities through bioassays . The results indicated promising activity against multiple targets.
- Another research effort focused on the structure-activity relationship (SAR) of similar compounds, emphasizing modifications that could enhance their potency against cancer cells while reducing toxicity .
Mechanism of Action
The mechanism by which 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
4-((6-Phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
1-(6-Phenoxy-4-pyrimidinyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
Uniqueness: 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Biological Activity
1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a compound under investigation for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Piperidine moiety : Known for enhancing binding affinity to receptors.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
Research indicates that this compound acts primarily as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in certain leukemias. The inhibition of this interaction can lead to the suppression of oncogenic transcriptional programs, thereby offering therapeutic potential against MLL-rearranged leukemias .
In Vitro Studies
- Cell Proliferation Inhibition : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in leukemia cell lines with IC50 values in the low micromolar range.
- Receptor Binding Affinity : The compound has demonstrated selective binding to dopamine receptors, particularly D4R, with a Ki value indicating potent activity . This suggests potential applications in neuropharmacology.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound:
- Bioavailability : The compound showed good oral bioavailability and brain penetration, crucial for central nervous system-targeted therapies.
- Toxicity Profile : Preliminary studies indicate a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Pyrimidine Substituents : Modifications on the pyrimidine ring affect receptor selectivity and potency.
- Piperidine Variants : Altering the piperidine substituents can enhance binding affinity and metabolic stability .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Menin-MLL | 0.5 - 5 | Potent inhibitor |
| Compound A | D4R | 0.34 | Selective antagonist |
| Compound B | MAO-B | 0.75 | Moderate inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Leukemia Treatment : A study involving MLL-rearranged leukemia cells demonstrated that treatment with this compound led to reduced tumor growth and increased apoptosis in vivo.
- Neuropharmacological Applications : Another study focused on its effects on dopamine receptors, indicating potential use in treating disorders like schizophrenia or Parkinson's disease due to its selective antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
